The compound 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic molecule notable for its diverse applications in medicinal chemistry. It is classified as a hybrid compound combining features of chromenes and triazoles, which are known for their biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 434.416 g/mol.
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. A common approach includes:
The molecular structure of 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide features several key components:
COC1=CC(=O)N(N=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C4=CC=CC=C4
GOAIDNHWYNMWMX-UHFFFAOYSA-N
.The compound can undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore its mechanism of action .
The mechanism of action for 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is not fully elucidated but is believed to involve:
Quantitative data on its efficacy in biological systems would typically be derived from in vitro assays assessing cell viability, apoptosis induction, or enzyme inhibition .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to characterize this compound thoroughly .
The primary applications of 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide include:
This detailed analysis highlights the significance of 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide in scientific research, particularly within medicinal chemistry and related fields.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1